molecular formula C19H18N2O2 B310746 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide

4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide

Cat. No.: B310746
M. Wt: 306.4 g/mol
InChI Key: LCEUJENGMKMWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C19H18N2O2 It is a derivative of benzamide, featuring an isopropoxy group and a quinolinyl group attached to the benzamide core

Preparation Methods

The synthesis of 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinyl derivatives.

    Reduction: Reduction reactions can convert the quinolinyl group to other functional groups.

    Substitution: The isopropoxy group can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial chromosomes . This interaction disrupts essential cellular processes, making the compound a potential candidate for antibacterial applications.

Comparison with Similar Compounds

4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-propan-2-yloxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-13(2)23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-13H,1-2H3,(H,21,22)

InChI Key

LCEUJENGMKMWJS-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

solubility

1.1 [ug/mL]

Origin of Product

United States

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